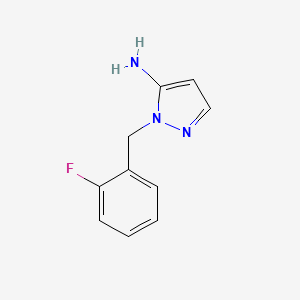

5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE

CAS No.: 1152858-54-2

Cat. No.: VC2092802

Molecular Formula: C10H10FN3

Molecular Weight: 191.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1152858-54-2 |

|---|---|

| Molecular Formula | C10H10FN3 |

| Molecular Weight | 191.2 g/mol |

| IUPAC Name | 2-[(2-fluorophenyl)methyl]pyrazol-3-amine |

| Standard InChI | InChI=1S/C10H10FN3/c11-9-4-2-1-3-8(9)7-14-10(12)5-6-13-14/h1-6H,7,12H2 |

| Standard InChI Key | FAWKBOJEHYLCLI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CN2C(=CC=N2)N)F |

| Canonical SMILES | C1=CC=C(C(=C1)CN2C(=CC=N2)N)F |

Introduction

Chemical Structure and Classification

5-Amino-1-(2-fluorobenzyl)-1H-pyrazole belongs to the broader class of aminopyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The molecule features a pyrazole core with an amino group at the 5-position and a 2-fluorobenzyl substituent at the N1 position. This structural arrangement confers unique electronic properties and potential for biological interactions.

Structural Features

The compound consists of three key structural components:

-

A pyrazole core (five-membered ring with two adjacent nitrogen atoms)

-

A primary amino group (-NH₂) at the 5-position

-

A 2-fluorobenzyl substituent attached to the N1 position

The presence of fluorine at the ortho position of the benzyl group likely influences the compound's electronic distribution, lipophilicity, and metabolic stability. Fluorine substitution is widely recognized in medicinal chemistry for enhancing pharmacokinetic properties and modulating biological activity.

Related Compounds

The aminopyrazole scaffold is found in various biologically active compounds. Structurally related derivatives include 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate and 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. These related compounds have demonstrated various biological activities, suggesting potential applications for our target compound .

Synthesis Methodologies

Adapted Synthetic Route

Based on established methodologies for similar compounds, a plausible synthetic approach for 5-amino-1-(2-fluorobenzyl)-1H-pyrazole would involve the reaction of 2-fluorobenzylhydrazine with (ethoxymethylene)malononitrile or similar electrophiles. This reaction would likely proceed through nucleophilic addition followed by cyclization to form the pyrazole ring with the amino group at the 5-position .

The general synthetic route might follow this pattern:

-

Preparation of 2-fluorobenzylhydrazine (from 2-fluorobenzyl halide and hydrazine)

-

Reaction with (ethoxymethylene)malononitrile or similar electrophile

-

Cyclization to form the pyrazole ring

-

Potential further modifications depending on desired functionality

Reaction Conditions

Based on similar syntheses, the optimal reaction conditions would likely involve:

| Parameter | Typical Conditions |

|---|---|

| Solvent | Ethanol or 2,2,2-trifluoroethanol |

| Temperature | Reflux (78-80°C for ethanol) |

| Atmosphere | Nitrogen |

| Reaction Time | 2-4 hours |

| Purification | Column chromatography (hexane/ethyl acetate gradient) |

The use of ethanol as a solvent has shown excellent yields in the synthesis of related aminopyrazoles . As demonstrated with similar compounds, the reaction would likely exhibit high regioselectivity, producing the desired 5-amino-1-(2-fluorobenzyl)-1H-pyrazole as the predominant product.

Physical and Chemical Properties

Physical Characteristics

Based on structurally similar compounds, 5-amino-1-(2-fluorobenzyl)-1H-pyrazole would likely appear as a crystalline solid at room temperature. The predicted physical properties include:

| Property | Predicted Value |

|---|---|

| Physical State | Crystalline solid |

| Color | White to off-white |

| Molecular Weight | 191.20 g/mol |

| Solubility | Soluble in organic solvents (DMSO, chloroform, ethanol) |

| Limited solubility in water | |

| Melting Point | Approximately 150-170°C (based on similar compounds) |

Chemical Reactivity

The chemical reactivity of 5-amino-1-(2-fluorobenzyl)-1H-pyrazole is influenced by several functional groups:

Spectroscopic Characteristics

Predicted spectroscopic data for 5-amino-1-(2-fluorobenzyl)-1H-pyrazole would include:

¹H NMR Spectroscopy

Expected key signals would include:

-

A broad singlet at approximately 4.5-5.0 ppm (2H) corresponding to the NH₂ group

-

A singlet at approximately 5.0-5.2 ppm (2H) for the benzyl CH₂ group

-

Signals in the 7.0-7.4 ppm range for the aromatic protons of the 2-fluorobenzyl group

-

A singlet at approximately 7.4-7.6 ppm (1H) for the C3-H of the pyrazole ring

-

A singlet at approximately 7.2-7.4 ppm (1H) for the C4-H of the pyrazole ring

¹³C NMR Spectroscopy

Expected key signals would include:

-

A signal at approximately 50-53 ppm for the benzyl CH₂ carbon

-

Signals between 115-165 ppm for the aromatic and pyrazole carbons

-

A characteristic doublet for the carbon bearing the fluorine atom (due to C-F coupling)

¹⁹F NMR Spectroscopy

A signal at approximately -115 to -125 ppm would be expected for the fluorine atom in the 2-position of the benzyl group, with the exact chemical shift dependent on the electronic environment.

Biological Activities and Applications

Structure-Activity Relationships

The specific position of the fluorine atom on the benzyl group (ortho position) in 5-amino-1-(2-fluorobenzyl)-1H-pyrazole may confer unique biological properties compared to its para-substituted analogues. The ortho-fluorine would:

-

Alter the electron distribution within the molecule

-

Potentially influence binding to biological targets through electronic effects

-

Modify the metabolic stability and pharmacokinetic profile

-

Possibly introduce conformational constraints due to steric effects

Research and Development Aspects

Synthetic Optimization

Research efforts to optimize the synthesis of 5-amino-1-(2-fluorobenzyl)-1H-pyrazole could focus on:

-

Alternative solvents: While ethanol and 2,2,2-trifluoroethanol have shown good results for similar compounds, exploration of greener solvents might improve environmental sustainability .

-

Catalyst development: Investigation of catalysts that could enhance reaction rates and selectivity.

-

Flow chemistry approaches: Continuous-flow systems might offer advantages for scaling up the synthesis.

-

Microwave-assisted synthesis: This technique could potentially reduce reaction times and improve yields.

Comparative Analysis with Related Compounds

Table: Comparison of 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole with Related Compounds

Future Research Directions

Potential areas for future investigation include:

-

Comprehensive biological screening to determine the full spectrum of pharmacological activities.

-

Structure-activity relationship studies through the synthesis of a series of derivatives with modifications at various positions.

-

Investigation of potential applications in materials science, given the unique electronic properties conferred by the fluorine substituent.

-

Exploration of the compound's potential as a ligand in coordination chemistry, particularly with transition metals.

-

Detailed computational studies to better understand the electronic structure and reactivity patterns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume